molecular formula C12H15Cl2NO B1388762 3-[(3,4-Dichlorophenoxy)methyl]piperidine CAS No. 946713-22-0

3-[(3,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1388762
CAS No.: 946713-22-0
M. Wt: 260.16 g/mol
InChI Key: PROCWWGLYCWNJS-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-[(3,4-Dichlorophenoxy)methyl]piperidine belongs to the broader class of substituted piperidines, specifically those containing phenoxy ether linkages. The compound is formally classified under the Chemical Abstracts Service registry number 946713-22-0, establishing its unique chemical identity within the global chemical database system. The molecular formula C₁₂H₁₅Cl₂NO indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 260.16 grams per mole.

The structural classification places this compound within the piperidine alkaloid derivatives, specifically those modified with aromatic ether substituents. The presence of the dichlorophenoxy group introduces significant electronic effects through the electron-withdrawing nature of the chlorine substituents, which influences both the chemical reactivity and potential biological activity of the molecule. The compound's classification extends to include membership in the broader category of heterocyclic compounds containing hydrogenated pyridine rings with substituted hydrocarbon radicals directly attached to ring carbon atoms.

Table 1: Chemical Identity Parameters

Parameter Value
IUPAC Name This compound
CAS Registry Number 946713-22-0
Molecular Formula C₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol
MDL Number MFCD08687533

Historical Context and Discovery

The development of this compound emerged from systematic investigations into piperidine derivatives with potential pharmaceutical applications. The compound's synthesis and characterization represent part of broader research efforts focused on developing chemokine receptor modulators, particularly those targeting C-C chemokine receptor type 3 (CCR3) activity. The historical development of this compound class traces back to efforts in medicinal chemistry to create selective antagonists for various biological targets.

Research into dichlorophenoxy-substituted piperidines gained momentum through patent applications and pharmaceutical development programs. Patent literature from the early 2000s demonstrates systematic exploration of piperidine derivatives useful as modulators of chemokine receptor activity, with specific emphasis on compounds containing dichlorophenoxy substituents. The compound's emergence in chemical databases and research publications reflects the ongoing interest in developing novel therapeutic agents with improved selectivity and pharmacological profiles.

The historical significance of this compound extends beyond individual applications to represent advances in synthetic methodology for creating complex heterocyclic systems. The successful incorporation of dichlorophenoxy functionality into piperidine frameworks demonstrates the evolution of synthetic organic chemistry techniques for accessing diverse molecular architectures with potential biological significance.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its potential as a chemokine receptor modulator. Research findings indicate that compounds containing similar structural motifs demonstrate activity against CCR3 receptors, which play important roles in inflammatory processes and immune responses. The compound's structural features make it a valuable scaffold for medicinal chemistry optimization efforts aimed at developing selective biological modulators.

The research significance extends to the compound's utility as a synthetic intermediate in the preparation of more complex pharmaceutical agents. Patent literature describes the use of related dichlorophenoxy-piperidine derivatives in the synthesis of zwitterionic CCR3 antagonists, highlighting the compound's role in advanced pharmaceutical development programs. The structural framework provides opportunities for chemical modification and optimization, enabling researchers to explore structure-activity relationships systematically.

Chemical research applications also encompass the compound's potential as a building block for diverse synthetic transformations. The presence of multiple functional groups, including the piperidine nitrogen, the ether linkage, and the aromatic chlorine substituents, provides numerous sites for chemical modification and derivatization. This versatility makes the compound valuable for exploring novel chemical space and developing new molecular entities with desired properties.

Table 2: Research Applications and Significance

Research Area Significance Reference
Chemokine Receptor Modulation Potential CCR3 antagonist activity
Pharmaceutical Intermediates Building block for complex drugs
Synthetic Chemistry Versatile scaffold for modifications
Structure-Activity Studies Framework for optimization

Overview of Structural Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and biological properties. The core piperidine ring adopts a chair conformation in solution, providing a stable six-membered saturated nitrogen heterocycle that serves as the primary scaffold. The substitution pattern places the dichlorophenoxymethyl group at the 3-position of the piperidine ring, creating a specific spatial arrangement that influences molecular interactions.

The dichlorophenoxy substituent contains two chlorine atoms positioned at the 3 and 4 positions of the phenyl ring, creating a substitution pattern that significantly influences the electronic properties of the aromatic system. These electron-withdrawing chlorine substituents reduce the electron density of the phenyl ring, affecting both the nucleophilicity of the oxygen atom in the ether linkage and the overall electrostatic potential distribution of the molecule. The methylene bridge connecting the phenoxy group to the piperidine ring provides conformational flexibility while maintaining the spatial separation between the two ring systems.

The structural features also include the presence of a secondary amine function within the piperidine ring, which can exist in different protonation states depending on the pH conditions. This ionizable group contributes to the compound's potential for forming hydrogen bonds and ionic interactions with biological targets. The overall three-dimensional structure creates distinct molecular regions with different physicochemical properties, enabling selective interactions with specific biological receptors or enzymes.

Table 3: Key Structural Features

Structural Element Description Impact
Piperidine Ring Six-membered saturated nitrogen heterocycle Provides stable scaffold
Dichlorophenoxy Group 3,4-dichlorinated phenyl ether Electronic modulation
Methylene Linker CH₂ bridge between ring systems Conformational flexibility
Substitution Pattern 3-position substitution on piperidine Spatial orientation control

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROCWWGLYCWNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663010
Record name 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946713-22-0
Record name 3-[(3,4-Dichlorophenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(3,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 3,4-dichlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate is often used as a base.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

3-[(3,4-Dichlorophenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis Applications

3-[(3,4-Dichlorophenoxy)methyl]piperidine is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable building block in organic chemistry.

  • Building Block : The compound can be utilized in synthesizing more complex molecules due to its reactive piperidine ring and the presence of the dichlorophenoxy group.
  • Reactions : It participates in oxidation, reduction, and nucleophilic substitution reactions, making it versatile for creating derivatives with different functional groups.

Biological Research Applications

The compound has shown promise in biological research, particularly concerning enzyme inhibition and receptor binding studies.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which may have implications for drug development targeting metabolic pathways.
  • Receptor Binding : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. The compound's structural attributes allow it to bind effectively to serotonin and norepinephrine transporters, indicating its potential as an antidepressant .

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in various medical contexts.

  • Antidepressant Development : Due to its affinity for serotonin reuptake inhibition, this compound is being investigated for its efficacy in treating depression and anxiety disorders .
  • Antidiabetic Research : Some derivatives of related compounds have demonstrated antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. This suggests that similar studies could be conducted with this compound .

Industrial Applications

In industry, the compound serves as a precursor for producing specialty chemicals and other intermediates.

  • Chemical Intermediates : It is utilized in the production of agrochemicals and other industrial chemicals due to its reactive nature and ability to form various derivatives .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antidepressant Efficacy : A study demonstrated that derivatives with similar structures showed significant inhibition of serotonin reuptake in vitro, suggesting that modifications on the piperidine ring could enhance antidepressant properties .
  • Enzyme Activity Modulation : Research indicated that compounds with a dichlorophenoxy substituent exhibited varying degrees of enzyme inhibition, which could lead to new therapeutic strategies for metabolic diseases .

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism : The 3-substituted analog (target compound) exhibits superior antimicrobial activity compared to its 4-substituted counterpart (790205-11-7), likely due to enhanced binding to bacterial enzymes via optimal spatial alignment .
  • Halogenation Effects : The 3,4-dichloro configuration provides greater electron-withdrawing effects and lipophilicity than 2,5-dichloro analogs, improving membrane permeability and target engagement .
  • Linker Modifications: Replacing the phenoxy group with a benzyloxy moiety (1289387-61-6) increases molecular weight and solubility but may reduce target specificity due to altered π-π stacking interactions .

Antimicrobial Activity

Derivatives of this compound, such as 5a-5k (1,3,4-oxadiazole-2-thione analogs), demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . In contrast, 4-substituted analogs (e.g., 790205-11-7) show reduced potency (MIC: 16–64 µg/mL), highlighting the critical role of substitution position .

Antiviral Potential

In hepatitis C virus (HCV) inhibition studies, piperidine derivatives with 3,4-dichloro substitution exhibit nanomolar potency (IC50: 10–50 nM), outperforming 4-methoxy or 4-fluorophenyl analogs (IC50: >100 nM) . The dichloro group’s electron-withdrawing nature enhances interactions with the HCV entry receptor’s hydrophobic pockets .

Stability and Biopharmaceutical Properties

  • Microsomal Stability : 3,4-Dichloro-substituted piperidines show 60–80% remaining after 1 hour in human liver microsomes, whereas 3,5-dichloro analogs degrade rapidly (20–30% remaining) due to CYP450-mediated oxidation .
  • Cytotoxicity : The target compound’s CC50 in HEK293 cells is >100 µM, indicating low off-target toxicity, while 2,4-dichloro analogs (367501-06-2) exhibit higher cytotoxicity (CC50: 20–50 µM) .

Biological Activity

3-[(3,4-Dichlorophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a dichlorophenoxy group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, leading to various biochemical effects depending on the biological context. Its mechanism includes:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which may contribute to its therapeutic effects.
  • Receptor Binding : The compound interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : Research demonstrated that related piperidine derivatives exhibited cytotoxic effects on hematological cancer cell lines. These compounds increased the expression of apoptosis-related genes such as p53 and Bax, suggesting a mechanism for promoting programmed cell death in cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound IIMyeloma15Apoptosis induction
Compound IVLeukemia20Apoptosis induction

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has shown promise in reversing memory deficits in animal models, indicating potential applications in treating cognitive disorders .

Case Studies and Research Findings

  • Molecular Docking Studies : Computational analyses have confirmed that this compound and its derivatives can effectively bind to target proteins associated with various diseases. These studies provide insights into the structural activity relationships that govern their biological efficacy .
  • Pharmacokinetics : Evaluations of pharmacokinetic properties revealed favorable characteristics for drug development, including good solubility and metabolic stability in liver microsomes .
  • Therapeutic Applications : The compound is being explored for potential therapeutic applications in cancer treatment and neuroprotection. Its ability to modulate key biological pathways positions it as a candidate for further research in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(3,4-Dichlorophenoxy)methyl]piperidine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 3,4-dichlorophenol with piperidine derivatives (e.g., 3-(chloromethyl)piperidine) in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃ or NaOH). Monitor progress via TLC or HPLC .
  • Hydrochloride Salt Formation : Treat the free base with HCl gas or aqueous HCl in ethanol to precipitate the hydrochloride salt. Recrystallize using ethanol/diethyl ether for purity .
  • Optimization : Vary solvent polarity, base strength, and temperature (60–100°C) to maximize yield. Use Design of Experiments (DoE) to identify critical parameters .

Q. How can researchers purify and characterize this compound derivatives?

  • Purification :

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate intermediates.
  • Recrystallization : For final products, employ solvent pairs like methanol/water or dichloromethane/n-hexane .
    • Characterization :
  • NMR : Confirm regiochemistry via ¹H NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm; aromatic protons from dichlorophenoxy group at δ 6.8–7.2 ppm) .
  • HPLC-MS : Verify molecular weight and purity (>95%) using ESI-MS in positive ion mode .

Q. What in vitro biological screening models are suitable for preliminary evaluation of this compound?

  • Anticonvulsant Activity :

  • Maximal Electroshock (MES) : Administer 30–100 mg/kg doses to mice/rats; measure seizure suppression .
  • Pentylenetetrazole (PTZ) Test : Assess latency to clonic seizures. Compare ED₅₀ values with reference drugs (e.g., valproate) .
    • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine receptors via radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?

  • Molecular Docking :

  • Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT receptors). Focus on halogen bonding between Cl substituents and Thr/Lys residues .
    • QSAR Studies :
  • Corrogate substituent effects (e.g., Cl vs. Br, methyl vs. methoxy) on logP and IC₅₀ using MLR or PLS regression. Validate with leave-one-out cross-validation .

Q. How should researchers resolve contradictory data in biological activity between in vitro and in vivo studies?

  • Troubleshooting Steps :

Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to assess bioavailability. Poor absorption may explain in vivo inactivity .

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Introduce steric hindrance to improve stability .

Off-Target Effects : Perform RNA-seq or proteomics on treated tissues to uncover unintended pathways .

Q. What advanced spectroscopic techniques are critical for elucidating stereochemistry and degradation pathways?

  • X-ray Crystallography : Resolve absolute configuration of chiral centers (if applicable) using single-crystal diffraction .
  • LC-HRMS/MS : Identify degradation products under forced conditions (heat/light). Fragment ions at m/z 214.02 (C₆H₃Cl₂O⁺) suggest cleavage of the phenoxy group .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-Dichlorophenoxy)methyl]piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.